Isoproturon-d3
Overview
Description
Isoproturon-d3 is the deuterium labeled Isoproturon . It belongs to the phenylurea herbicide family and is a systemic and selective herbicide . Isoproturon is widely applied for killing weeds in farmland, which can be used in the control of annual grasses and broad-leaved weeds in spring and winter wheat, winter rye, and spring and winter barley .
Synthesis Analysis
The synthesis of Isoproturon involves a one-pot process where 4-Isopropylaniline (p-aminocumene) is mixed in 1 N aqueous HCl and potassium cyanate is added . The reaction mixture is stirred at room temperature and monitored using TLC for maximum consumption of aniline .
Molecular Structure Analysis
The molecular structure of Isoproturon-d3 is represented by the formula C12H15D3N2O . It has a molecular weight of 209.30 .
Chemical Reactions Analysis
Isoproturon undergoes degradation in soil through persulfate activation by Fe-based layered double hydroxide . This process generates diverse radicals, which is a unique mechanism clearly distinguished from the classic Fe (II)/PS system . The OH-initiated reactions of isoproturon were also studied, revealing that H-atom abstractions, ·OH addition, and ·OH substitution pathways are found for ·OH and isoproturon reactions .
Physical And Chemical Properties Analysis
Isoproturon-d3 is a stable isotope with a molecular weight of 209.30 and a molecular formula of C12H15D3N2O . More detailed physical and chemical properties could not be found in the search results.
Scientific Research Applications
Transport in Soil
Dousset et al. (2007) explored the transport characteristics of isoproturon in soil, comparing disturbed and undisturbed soil columns. They found significant differences in solute transport under varying conditions, indicating that soil structure plays a crucial role in the mobility of isoproturon (Dousset et al., 2007).
Sorption and Degradation
Benoît et al. (1999) investigated the sorption and degradation of isoproturon in different soil types. They found that factors like organic matter content and soil structure significantly influence the herbicide's behavior in the environment (Benoît et al., 1999).
Effect on Crop Residue Management
Beck et al. (1995) examined the persistence and movement of isoproturon in clay soil, highlighting how crop residue management impacts its behavior. This study suggests that agricultural practices can significantly influence herbicide dynamics in soils (Beck et al., 1995).
Electrochemical Detection
Zhou et al. (2020) developed an electrochemical sensor for the rapid and sensitive detection of isoproturon. This highlights the need for effective monitoring techniques for herbicides in environmental samples (Zhou et al., 2020).
Resistance Mechanism in Weeds
Singh et al. (2012) delved into the mechanisms of isoproturon resistance in a weed species, leading to the design and testing of novel herbicides. Understanding resistance mechanisms is crucial for developing effective weed management strategies (Singh et al., 2012).
Biodegradation in Reactors
Celis et al. (2008) studied the biodegradability of isoproturon in sequencing batch reactors, providing insights into potential wastewater treatment methods for herbicide removal (Celis et al., 2008).
Toxic Effects on Wheat
Yin et al. (2008) investigated the toxic effects of isoproturon on wheat plants, providing valuable information about the potential risks of herbicide use in agriculture (Yin et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662044 | |
Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproturon-d3 | |
CAS RN |
352438-80-3 | |
Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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